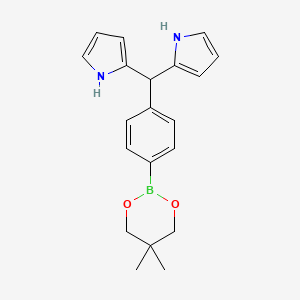
5-(4-(5,5-Dimetil-1,3,2-dioxaborinano)fenil) dipirrometeno
Descripción general
Descripción
5-(4-(5,5-Dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane is a building block compound useful for creating porphyrins .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources I found. It’s likely that this compound, as a building block, can participate in various chemical reactions, especially those related to the synthesis of porphyrins .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.05, a predicted density of 1.00±0.1 g/cm3, a melting point of 62-66 °C (lit.), a predicted boiling point of 287.8±9.0 °C, a flash point of 127.834°C, and a vapor pressure of 0.004mmHg at 25°C .Aplicaciones Científicas De Investigación
Ciencia de Materiales
Este compuesto es fascinante debido a su amplio uso en la ciencia de los materiales . El uso de métodos computacionales permite la caracterización de nuevos compuestos como este . El grado de complejidad de las estructuras hace que su estudio sea más desafiante, ya que se requieren nuevas técnicas y métodos para ajustarse al nuevo modelo estructural .
Resonancia Magnética Nuclear (RMN) Caracterización
El compuesto se ha caracterizado utilizando resonancia magnética nuclear (RMN) a través de la Teoría del Funcional de Densidad . Este método se utiliza para estudiar el compuesto en su forma sólida con los funcionales PBE–GGA y PBEsol–GGA .
Síntesis Química
El compuesto es un intermedio para sintetizar 4-clorometil-5-metil-1,3-dioxoleno-2-ona , un agente modificador para diferentes pro-fármacos .
Producción de Proinsecticidas
Los proinsecticidas incluyen derivados N-(5-metil-2-oxo-1,3-dioxol-4-il) metil de imidacloprid y 1-clorotiazolmetil-2-nitroimino-imidazolidina . Este compuesto juega un papel en la síntesis de estos proinsecticidas .
Preparación de Ligando Pinza de Carbeno N-Heterocíclico Tridentato
Un intento de preparar el ligando pinza de carbeno N-heterocíclico tridentato libre mediante la reacción de 1 con KN(SiMe3)2 resultó en la formación de 1,1′-bis(piridin-2-ilmetil)-2,2′-bis(4,5-dimetilidazol) como producto de dimerización del carbeno objetivo seguido de la reordenación acompañado de la eliminación de dipiridil-etano .
Mecanismo De Acción
Target of Action
It is known to be a building block compound useful for creating porphyrins . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). They play crucial roles in biochemical processes such as oxygen transport and photosynthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-(5,5-Dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane in laboratory experiments has several advantages. It is a relatively inexpensive and easy to use reagent, and it can be used to synthesize a variety of organic compounds. Additionally, it can be used to study enzyme catalysis and protein-protein interactions. However, there are also some limitations to using 5-(4-(5,5-Dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane in laboratory experiments. It can be difficult to purify and isolate the compound, and it can be toxic in high concentrations. Additionally, it can react with other compounds, making it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 5-(4-(5,5-Dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane. It could be used to develop novel materials, such as catalysts and biosensors. Additionally, it could be used to study the mechanisms of enzyme catalysis and protein-protein interactions. It could also be used in the development of new pharmaceuticals and dyes. Finally, it could be used to study the effects of metal-catalyzed reactions, as well as the effects of chiral molecules on biological systems.
Safety and Hazards
Propiedades
IUPAC Name |
2-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O2/c1-20(2)13-24-21(25-14-20)16-9-7-15(8-10-16)19(17-5-3-11-22-17)18-6-4-12-23-18/h3-12,19,22-23H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZNBORWRYAAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(C3=CC=CN3)C4=CC=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585991 | |
| Record name | 2,2'-{[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methylene}di(1H-pyrrole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1025707-99-6 | |
| Record name | 1H-Pyrrole, 2,2′-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methylene]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025707-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-{[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methylene}di(1H-pyrrole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B1602276.png)
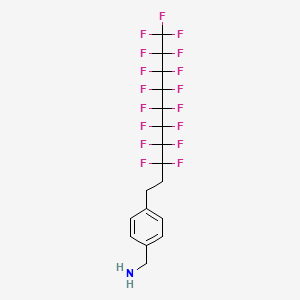


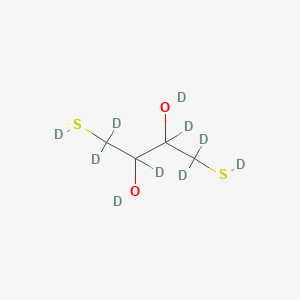
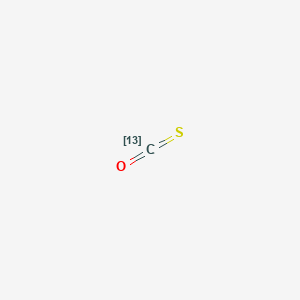
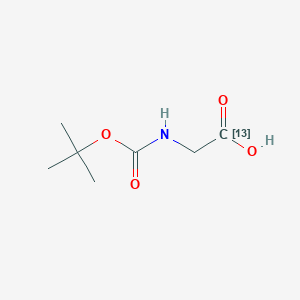
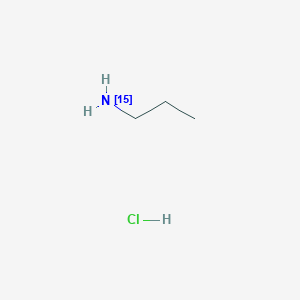


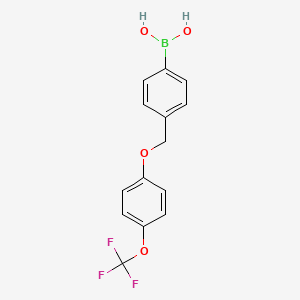
![2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602294.png)
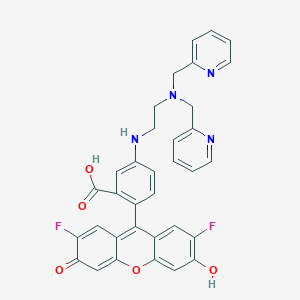
![Trisodium;[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]oxy-[[[hydroxy(oxido)phosphoryl]methyl-oxidophosphoryl]methyl]phosphinate](/img/no-structure.png)